molecular formula C15H18O5 B12767560 3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-8-hydroxy-6-oxo-3-pentyl-, (R)- CAS No. 7681-94-9

3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-8-hydroxy-6-oxo-3-pentyl-, (R)-

Cat. No.: B12767560
CAS No.: 7681-94-9
M. Wt: 278.30 g/mol
InChI Key: KPYJKXACXGIDBE-SNVBAGLBSA-N
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Description

3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-8-hydroxy-6-oxo-3-pentyl-, ®- is a complex organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran ring system with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-8-hydroxy-6-oxo-3-pentyl-, ®- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of a suitable aldehyde with a phenol derivative, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-8-hydroxy-6-oxo-3-pentyl-, ®- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-8-hydroxy-6-oxo-3-pentyl-, ®- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-8-hydroxy-6-oxo-3-pentyl-, ®- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties may protect cells from oxidative damage by scavenging free radicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-8-hydroxy-6-oxo-3-pentyl-, ®- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

7681-94-9

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

(3R)-8-hydroxy-6-oxo-3-pentyl-3,4-dihydroisochromene-7-carboxylic acid

InChI

InChI=1S/C15H18O5/c1-2-3-4-5-10-6-9-7-12(16)13(15(18)19)14(17)11(9)8-20-10/h7-8,10,17H,2-6H2,1H3,(H,18,19)/t10-/m1/s1

InChI Key

KPYJKXACXGIDBE-SNVBAGLBSA-N

Isomeric SMILES

CCCCC[C@@H]1CC2=CC(=O)C(=C(C2=CO1)O)C(=O)O

Canonical SMILES

CCCCCC1CC2=CC(=O)C(=C(C2=CO1)O)C(=O)O

Origin of Product

United States

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